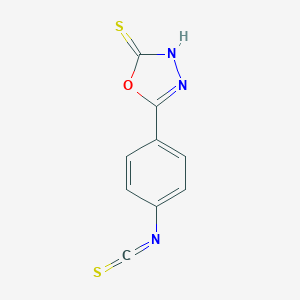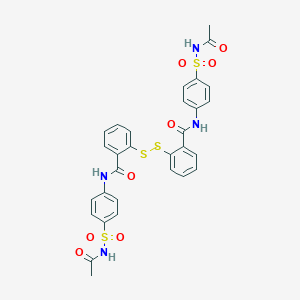![molecular formula C12H16ClNO4 B071633 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol CAS No. 183433-66-1](/img/structure/B71633.png)
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol is not well understood. However, it is believed to work by inhibiting the growth of fungal cells by disrupting their cell walls.
Biochemical and Physiological Effects:
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol has been shown to have potent antifungal activity. It has been studied for its effects on various fungal species and has been shown to be effective against a wide range of fungi. However, it has not been studied extensively for its effects on human cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol in lab experiments is its potent antifungal activity. This compound has been shown to be effective against a wide range of fungi and can be used in various experimental setups to study the effects of fungal infections. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions in which research on 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol can be taken. One of the most significant directions is in the development of new antifungal drugs based on this compound. Researchers can study the structure-activity relationship of this compound and develop new derivatives with improved potency and solubility. Another direction is in the study of the mechanism of action of this compound. Researchers can use various biochemical and molecular biology techniques to understand how this compound works at the molecular level. Finally, researchers can study the effects of this compound on human cells to determine its potential as a drug candidate for the treatment of fungal infections.
Méthodes De Synthèse
The synthesis of 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxypyridine-3-carbaldehyde with 2-ethyl-1,3-dioxolane in the presence of a chlorinating agent such as thionyl chloride. The resulting product is then reacted with methanol and a reducing agent such as lithium aluminum hydride to obtain the final product.
Applications De Recherche Scientifique
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry where it has been studied for its potential as a drug candidate. This compound has been shown to have potent antifungal activity and has been studied for its potential as a treatment for fungal infections.
Propriétés
Numéro CAS |
183433-66-1 |
|---|---|
Nom du produit |
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol |
Formule moléculaire |
C12H16ClNO4 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
[6-chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-2-methoxypyridin-3-yl]methanol |
InChI |
InChI=1S/C12H16ClNO4/c1-3-12(17-4-5-18-12)9-6-10(13)14-11(16-2)8(9)7-15/h6,15H,3-5,7H2,1-2H3 |
Clé InChI |
JQBUSZZMOSXWFP-UHFFFAOYSA-N |
SMILES |
CCC1(OCCO1)C2=CC(=NC(=C2CO)OC)Cl |
SMILES canonique |
CCC1(OCCO1)C2=CC(=NC(=C2CO)OC)Cl |
Synonymes |
6-CHLORO-4-(2-ETHYL-1,3-DIOXOLAN-2-YL)-2-METHOXYPYRIDIN-3-YL]METHANOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



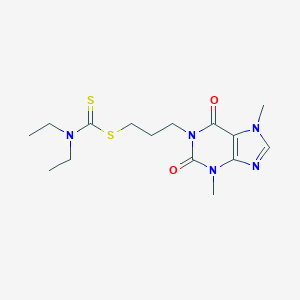
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
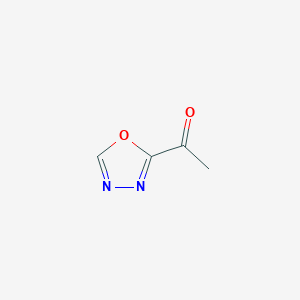
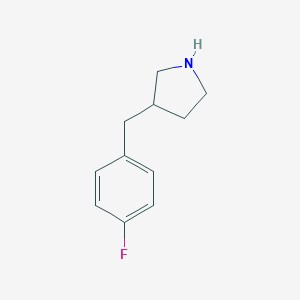

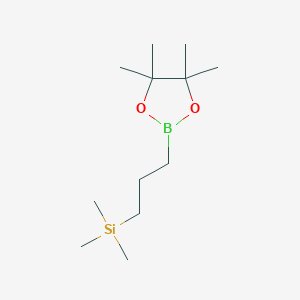

![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)
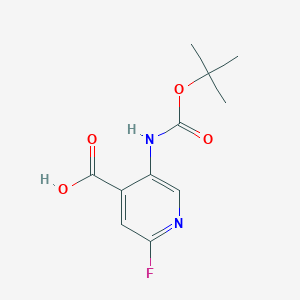
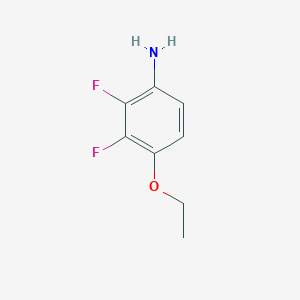
![methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B71575.png)

